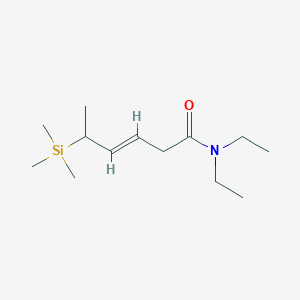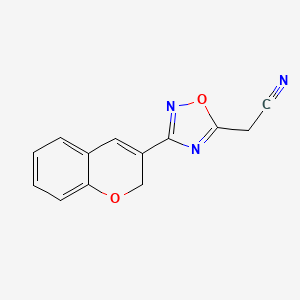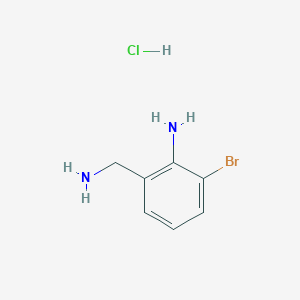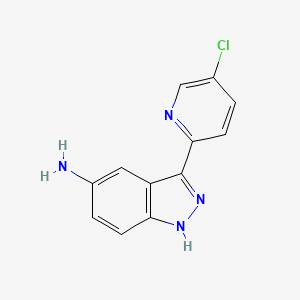
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide is a chemical compound known for its unique structure and properties. It is an enamide, which is a type of organic compound characterized by the presence of an amide group conjugated with a double bond. The trimethylsilyl group attached to the hex-3-enamide backbone adds to its distinctiveness, making it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide can be achieved through several methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This method is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The enamide structure facilitates its role as a nucleophile, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide can be compared with other similar compounds, such as:
N,N-Diethylhex-3-enamide: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N,N-Dimethyl-5-(trimethylsilyl)hex-3-enamide: Has a different alkyl substitution pattern, affecting its chemical properties.
N,N-Diethyl-5-(trimethylsilyl)pent-3-enamide: Varies in the length of the carbon chain, influencing its physical and chemical characteristics.
The presence of the trimethylsilyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H27NOSi |
|---|---|
Molekulargewicht |
241.44 g/mol |
IUPAC-Name |
(E)-N,N-diethyl-5-trimethylsilylhex-3-enamide |
InChI |
InChI=1S/C13H27NOSi/c1-7-14(8-2)13(15)11-9-10-12(3)16(4,5)6/h9-10,12H,7-8,11H2,1-6H3/b10-9+ |
InChI-Schlüssel |
UYVLVDYPJZTMBZ-MDZDMXLPSA-N |
Isomerische SMILES |
CCN(CC)C(=O)C/C=C/C(C)[Si](C)(C)C |
Kanonische SMILES |
CCN(CC)C(=O)CC=CC(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)
![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)










![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)

